Benzo[d]isothiazole-6-carbaldehyde Benzo[d]isothiazole-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1516012-10-4
VCID: VC12029725
InChI: InChI=1S/C8H5NOS/c10-5-6-1-2-7-4-9-11-8(7)3-6/h1-5H
SMILES: C1=CC2=C(C=C1C=O)SN=C2
Molecular Formula: C8H5NOS
Molecular Weight: 163.20 g/mol

Benzo[d]isothiazole-6-carbaldehyde

CAS No.: 1516012-10-4

Cat. No.: VC12029725

Molecular Formula: C8H5NOS

Molecular Weight: 163.20 g/mol

* For research use only. Not for human or veterinary use.

Benzo[d]isothiazole-6-carbaldehyde - 1516012-10-4

Specification

CAS No. 1516012-10-4
Molecular Formula C8H5NOS
Molecular Weight 163.20 g/mol
IUPAC Name 1,2-benzothiazole-6-carbaldehyde
Standard InChI InChI=1S/C8H5NOS/c10-5-6-1-2-7-4-9-11-8(7)3-6/h1-5H
Standard InChI Key ZCDDRYSQZCVKAY-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C=O)SN=C2
Canonical SMILES C1=CC2=C(C=C1C=O)SN=C2

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

Benzo[d]isothiazole-6-carbaldehyde (IUPAC name: 1,2-benzothiazole-6-carbaldehyde) consists of a benzannulated isothiazole core with a formyl group (-CHO) at the sixth position (Figure 1) . The isothiazole ring incorporates sulfur and nitrogen atoms at positions 1 and 2, respectively, contributing to its electronic heterogeneity.

Table 1: Key Identifiers and Descriptors

PropertyValueSource
Molecular FormulaC8H5NOS\text{C}_8\text{H}_5\text{NOS}PubChem
Molecular Weight163.20 g/molPubChem
SMILESC1=CC2=C(C=C1C=O)SN=C2PubChem
InChIKeyZCDDRYSQZCVKAY-UHFFFAOYSA-NPubChem
XLogP31.8PubChem

Physicochemical Properties

The compound’s computed properties include a hydrogen bond acceptor count of 3 and a rotatable bond count of 1, indicating moderate polarity and flexibility . Its predicted boiling point and melting point remain uncharacterized experimentally, though analogues such as benzothiazole-6-carboxylic acid exhibit high thermal stability (melting point: 245–251°C) . The aldehyde group’s electrophilicity facilitates nucleophilic additions, making it reactive in condensation and cyclization reactions.

Synthesis Methodologies

Cyclization of Thioamide Precursors

Recent advances (2010–2023) highlight cyclization strategies for benzo[d]isothiazoles. For example, copper-catalyzed intramolecular C–S bond formation from ortho-haloaryl thioamides yields the isothiazole core . Adapting this method, 6-formyl substitution can be achieved by incorporating a formyl group into the aryl precursor prior to cyclization.

Table 2: Representative Synthetic Routes

MethodReactantsConditionsYield
Copper-catalyzed cyclization2-Bromo-5-formylbenzenethioamideCuI, K2_2CO3_3, DMF, 110°C72%
Oxidative annulation2-Aminobenzaldehyde derivativesI2_2, DMSO, 80°C65%

Functionalization of Preformed Benzo[d]isothiazoles

Direct formylation of benzo[d]isothiazole via Vilsmeier-Haack reaction introduces the aldehyde group at the 6-position. This method requires careful control of reaction parameters to avoid over-oxidation .

Applications in Medicinal Chemistry and Drug Development

Enzyme Inhibition

The compound’s derivatives exhibit inhibitory activity against metabolic enzymes. For instance, NN-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, synthesized from the aldehyde, inhibits K1 capsule formation in Escherichia coli . This highlights its potential in combating antibiotic-resistant pathogens.

ParameterValueSource
GHS Signal WordWarningAnalog
Hazard StatementsH315, H319Analog
Precautionary MeasuresP305+P351+P338Analog

Research Directions and Future Prospects

Catalytic Applications

The compound’s electronic profile makes it a candidate ligand in transition-metal catalysis. Palladium complexes of benzo[d]isothiazole derivatives show promise in cross-coupling reactions .

Material Science

Conjugated polymers incorporating benzo[d]isothiazole-6-carbaldehyde units are under investigation for organic semiconductors, leveraging the aldehyde’s ability to form π-extended systems .

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